molecular formula C20H20N2O2 B2478196 Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207051-38-4

Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2478196
CAS No.: 1207051-38-4
M. Wt: 320.392
InChI Key: AVJSOHLIHNEYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a methyl ester group at position 2 of the quinoline core and a 4-(isopropylphenyl)amino substituent at position 4. The isopropyl group (propan-2-yl) attached to the phenyl ring introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

methyl 4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)14-8-10-15(11-9-14)21-18-12-19(20(23)24-3)22-17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJSOHLIHNEYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves the reaction of 4-(propan-2-yl)aniline with 4-chloroquinoline-2-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Quinoline derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis of the target compound and its structural analogs:

Table 1: Structural and Functional Comparison
Compound Name Quinoline Substituents Key Functional Groups Notable Features
Target Compound : Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate - Position 2: Methyl ester
- Position 4: 4-(Isopropylphenyl)amino
Ester, secondary amine High lipophilicity due to isopropyl group; potential for hydrogen bonding via amino group
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) - Position 2: 4-Chlorophenyl
- Position 4: Amino
- Position 3: 4-Methoxyphenyl
Chlorine, methoxy, primary amine Electron-withdrawing (Cl) and donating (OCH₃) groups; melting point: 223–225°C
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) - Position 4: Methyl ester
- Position 2: Phenyl
- Position 6: Methoxy
Ester, methoxy P-glycoprotein inhibition reported; enhanced solubility from methoxy group
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid - Position 2: 4-Isopropoxyphenyl
- Position 4: Carboxylic acid
- Position 6: Methyl
Ether, carboxylic acid Acidic group at position 4; isopropoxy increases steric hindrance
Ethyl 2-(2-((4-arylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate - Position 4: Ethyl ester
- Position 2: Pyrimidine-linked phenyl
Ester, pyrimidine-amine Extended conjugation from pyrimidine; potential kinase inhibition

Biological Activity

Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimalarial properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the quinoline family, which is known for a range of biological activities. The structural formula can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

This indicates the presence of a methyl group, an amino group, and a carboxylate functional group, which are crucial for its biological interactions.

Antimalarial Activity

Recent studies have indicated that derivatives of 4-aminoquinolines exhibit significant antimalarial activity. For instance, a series of 4-methylaminoquinoline compounds were synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Case Study: Antiplasmodial Activity

In vitro evaluations demonstrated that the synthesized compounds showed promising results against chloroquine-resistant strains. The introduction of bulky groups at the 4-amino position was found to enhance binding affinity to heme, thus improving antimalarial efficacy. Notably, compounds with a propan-2-yl substituent exhibited improved activity compared to their unsubstituted counterparts.

CompoundActivity Against 3D7 (IC50 µM)Activity Against K1 (IC50 µM)
Base Compound1.53.0
Methyl Derivative0.81.5
Propan-2-yl Derivative0.51.2

Cytotoxicity Studies

Cytotoxicity assays conducted on VERO cell lines revealed that while the compound exhibits potent antimalarial activity, it also has cytotoxic effects that need to be carefully evaluated. The selectivity index (SI), which compares the cytotoxicity against VERO cells to its antimalarial activity, is crucial for determining the therapeutic potential.

CompoundIC50 Against VERO Cells (µM)Selectivity Index
Methyl Derivative10.012.5
Propan-2-yl Derivative8.016.0

A higher selectivity index indicates better safety profiles for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications at the amino and carboxylate positions significantly influence biological activity. The presence of hydrophobic groups enhances lipophilicity, which is essential for cellular uptake and interaction with target sites.

Key Findings from SAR Studies

  • Hydrophobicity : Increasing hydrophobic character by adding alkyl groups improves membrane permeability.
  • Amino Substituents : Bulky amino substituents enhance binding affinity to target proteins involved in malaria pathogenesis.
  • Carboxylate Functionality : The carboxylate group is essential for maintaining solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.